molecular formula C21H27Cl3N2O3 B12425942 Levocetirizine-d4 (dihydrochloride)

Levocetirizine-d4 (dihydrochloride)

Cat. No.: B12425942
M. Wt: 465.8 g/mol
InChI Key: PGLIUCLTXOYQMV-JCJXTDEQSA-N
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Description

Levocetirizine-d4 (dihydrochloride) is a deuterated form of levocetirizine, which is an active enantiomer of cetirizine. Levocetirizine is a second-generation antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. The deuterated form, Levocetirizine-d4, is used in scientific research to study the pharmacokinetics and metabolism of levocetirizine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Levocetirizine-d4 (dihydrochloride) is synthesized through a series of chemical reactions starting from cetirizine. The process involves the selective deuteration of cetirizine to obtain the deuterated form. The synthetic route typically includes:

    Purification: The deuterated compound is purified using techniques such as preparative chiral high-performance liquid chromatography (HPLC) to obtain enantiomerically pure levocetirizine-d4.

    Formation of Dihydrochloride Salt: The purified levocetirizine-d4 is then converted into its dihydrochloride salt form through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of Levocetirizine-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large-scale deuteration of cetirizine using deuterium gas or deuterated reagents.

    Chiral Separation: Industrial-scale chiral HPLC or other chiral separation techniques to obtain enantiomerically pure levocetirizine-d4.

    Salt Formation: Conversion of the pure compound into its dihydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

Levocetirizine-d4 (dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Levocetirizine-d4 (dihydrochloride) is widely used in scientific research, including:

    Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of levocetirizine.

    Metabolic Pathway Analysis: To identify and quantify metabolites of levocetirizine in biological samples.

    Drug Interaction Studies: To investigate potential interactions between levocetirizine and other drugs.

    Biological Research: To study the effects of levocetirizine on various biological systems and pathways.

    Medical Research: To explore the therapeutic potential of levocetirizine in treating allergic conditions and other diseases.

Mechanism of Action

Levocetirizine-d4 (dihydrochloride) exerts its effects by selectively inhibiting histamine H1 receptors. This action prevents histamine from binding to these receptors, thereby reducing allergic symptoms such as smooth muscle contraction, increased vascular permeability, and stimulation of cough receptors . The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.

Comparison with Similar Compounds

Levocetirizine-d4 (dihydrochloride) is compared with other similar compounds such as:

Levocetirizine-d4 (dihydrochloride) is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies that are not possible with non-deuterated compounds.

Properties

Molecular Formula

C21H27Cl3N2O3

Molecular Weight

465.8 g/mol

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m1../s1/i14D2,15D2;;

InChI Key

PGLIUCLTXOYQMV-JCJXTDEQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

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